TOP5300

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

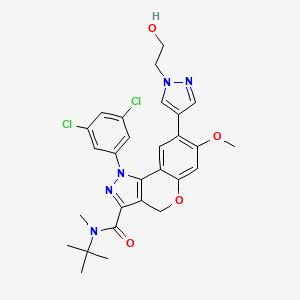

C28H29Cl2N5O4 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[3,4-d]pyrazole-3-carboxamide |

InChI |

InChI=1S/C28H29Cl2N5O4/c1-28(2,3)33(4)27(37)25-22-15-39-24-12-23(38-5)20(16-13-31-34(14-16)6-7-36)11-21(24)26(22)35(32-25)19-9-17(29)8-18(30)10-19/h8-14,36H,6-7,15H2,1-5H3 |

InChI Key |

DYKDQKUPGVLYIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=CN(N=C4)CCO)OC)C5=CC(=CC(=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of action of TOP5300

An In-Depth Technical Guide on the Core Mechanism of Action of TOP5300

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, orally bioavailable, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a class A G protein-coupled receptor (GPCR). It has been developed as a potential therapeutic agent for female infertility, offering a more convenient route of administration compared to the injectable recombinant human FSH (rh-FSH) preparations currently in use. This document provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions with the FSHR and the subsequent downstream signaling events that lead to its physiological effects. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and reproductive medicine.

Core Mechanism of Action of this compound

This compound functions as a positive allosteric modulator and agonist of the FSHR. Unlike the endogenous ligand, FSH, which binds to the extracellular domain of the receptor, this compound interacts with a distinct allosteric binding site within the transmembrane domain of the FSHR. This interaction stabilizes a conformational state of the receptor that promotes its activation, leading to the initiation of intracellular signaling cascades.

A key characteristic of this compound is its dual activity as both an agonist, capable of activating the FSHR in the absence of FSH, and a positive allosteric modulator that can enhance the signaling of the endogenous ligand. Furthermore, this compound exhibits some cross-reactivity with the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR), albeit with lower potency.

Molecular Target: The Follicle-Stimulating Hormone Receptor (FSHR)

The primary molecular target of this compound is the FSHR, a GPCR predominantly expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testes. The FSHR plays a pivotal role in folliculogenesis, steroidogenesis, and spermatogenesis. Upon activation, the FSHR can couple to multiple G protein subtypes, leading to the activation of various downstream signaling pathways.

Downstream Signaling Pathways

The binding of this compound to the FSHR initiates a cascade of intracellular signaling events. The FSHR is known to couple to both the canonical Gαs pathway and non-canonical pathways, including Gαi/o.

2.2.1 Canonical Gαs/cAMP/PKA Pathway

The primary and best-characterized signaling pathway activated by the FSHR is the Gαs pathway.

Upon activation by this compound, the FSHR undergoes a conformational change that facilitates its coupling to the Gαs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of key steroidogenic genes such as Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (CYP19A1).

2.2.2 Non-Canonical Gαi/o Pathway

In addition to the Gαs pathway, the FSHR has been shown to couple to the Gαi/o pathway, which can modulate cellular responses.

The activation of the Gαi/o pathway by the FSHR can lead to the inhibition of adenylyl cyclase, thereby providing a regulatory feedback mechanism on cAMP levels. Furthermore, the βγ subunits of the Gαi/o protein can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation. The precise contribution of this pathway to the overall effect of this compound is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Type | Value | Reference |

| EC50 (Estradiol Production) | Rat Granulosa Cells | 868 nM | [1] |

| EC50 (Estradiol Production) | Human Granulosa-Lutein Cells | 474 nM | [1][2] |

| EC50 (Testosterone Production) | Rat Leydig Cells (LH/CGR activity) | 6,516 nM | [1] |

Table 2: Effect of this compound on Steroidogenic Gene Expression in Human Granulosa-Lutein Cells

| Treatment | Gene | Fold Increase vs. Vehicle Control | p-value | Reference |

| This compound (400 nM) | StAR | 6-fold | p=0.0002 | [1] |

| rh-FSH (100 nM) | StAR | 3-fold | p=0.008 | [1] |

| This compound (400 nM) | CYP19A1 | 4-fold | p=0.0017 | [1] |

| rh-FSH (100 nM) | CYP19A1 | 2-fold | p=0.006 | [1] |

Table 3: Maximal Estradiol Response in Pooled Human Granulosa-Lutein Cells

| Compound | Maximal Estradiol Response vs. rh-FSH | Reference |

| This compound | 7-fold greater | [2][3] |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Primary Human Granulosa-Lutein Cell Culture

Objective: To isolate and culture primary human granulosa-lutein cells for in vitro assays.

Materials:

-

Follicular aspirates from patients undergoing in vitro fertilization (IVF).

-

Phosphate-buffered saline (PBS).

-

Culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), and antibiotics.

-

96-well cell culture plates.

-

Centrifuge.

Protocol:

-

Follicular aspirates are collected from consenting IVF patients.

-

The aspirates are centrifuged to pellet the granulosa-lutein cells.

-

The cell pellet is washed with sterile PBS to remove red blood cells and follicular fluid.

-

The washed cells are resuspended in complete culture medium.

-

Cells are seeded into 96-well plates at a desired density.

-

The cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[2]

-

Following the recovery period, the culture medium is replaced with fresh medium containing the desired concentrations of this compound, rh-FSH, or a vehicle control for subsequent experiments.

Estradiol Production Measurement by ELISA

Objective: To quantify the amount of estradiol produced by cultured granulosa-lutein cells in response to treatment.

Materials:

-

Supernatant from cultured granulosa-lutein cells.

-

Estradiol ELISA kit.

-

Microplate reader.

Protocol:

-

After the treatment period, the supernatant from each well of the cell culture plate is collected.

-

An Estradiol Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the collected supernatants according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader at the appropriate wavelength.

-

A standard curve is generated using known concentrations of estradiol, and this is used to calculate the concentration of estradiol in the experimental samples.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the relative expression levels of steroidogenic genes (StAR and CYP19A1) in response to treatment.

Materials:

-

Cultured granulosa-lutein cells.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR primers for StAR, CYP19A1, and a reference gene (e.g., GAPDH).

-

qPCR master mix.

-

Real-time PCR instrument.

Protocol:

-

Total RNA is extracted from the treated granulosa-lutein cells using a commercial RNA extraction kit.

-

The concentration and purity of the extracted RNA are determined.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA templates using a reverse transcription kit.

-

Quantitative PCR is performed using the synthesized cDNA, specific primers for the target genes (StAR and CYP19A1) and a reference gene, and a qPCR master mix.

-

The relative expression of the target genes is calculated using a suitable method, such as the ΔΔCt method, after normalization to the expression of the reference gene.

FSH Receptor Membrane Localization by Immunofluorescence

Objective: To visualize the localization of the FSH receptor on the plasma membrane of granulosa-lutein cells.

Materials:

-

Cultured granulosa-lutein cells on coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Blocking buffer (e.g., bovine serum albumin in PBS).

-

Primary antibody against the FSH receptor.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Protocol:

-

Granulosa-lutein cells are cultured on sterile coverslips.

-

After treatment, the cells are washed with PBS and fixed with PFA.

-

The fixed cells are permeabilized to allow antibody entry.

-

Non-specific antibody binding is blocked using a blocking buffer.

-

The cells are incubated with a primary antibody specific for the FSH receptor.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The cell nuclei are counterstained with a fluorescent nuclear dye.

-

The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

Conclusion

This compound is a promising orally active allosteric agonist of the FSHR that effectively stimulates estradiol production and the expression of key steroidogenic genes in human granulosa-lutein cells. Its mechanism of action involves the activation of the canonical Gαs/cAMP/PKA signaling pathway, and potentially the modulation of non-canonical pathways. The in vitro data demonstrate that this compound can elicit a more robust steroidogenic response compared to rh-FSH, particularly in cells from patients with polycystic ovary syndrome. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid in the further research and development of this novel therapeutic candidate.

References

TOP5300: A Selective Allosteric Agonist of the Follicle-Stimulating Hormone Receptor (FSHR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TOP5300, a novel, orally active allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR). This compound has demonstrated significant potential in preclinical studies as a modulator of FSHR activity, offering a promising alternative to traditional recombinant human FSH (rh-FSH) therapies, particularly in specific patient populations such as those with Polycystic Ovary Syndrome (PCOS). This document details the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity in various preclinical models.

| Parameter | Cell Type/Model | Value | Citation |

| EC50 (cAMP Assay) | CHO cells expressing human FSHR | Not explicitly quantified, but shown to stimulate cAMP production. | [1][2] |

| EC50 (Estradiol Production) | Rat Granulosa Cells | 868 nM | [3] |

| Human Granulosa-Lutein Cells | 474 nM | [3] | |

| EC50 (LHR/CG Activity) | Rat Leydig Cells (Testosterone Production) | 6,516 nM | [3] |

| Maximal Estradiol Response | Pooled Human Granulosa-Lutein Cells | 7-fold greater than rh-FSH | [4] |

| Gene Expression (StAR) | Human Granulosa-Lutein Cells (400 nM this compound) | 6-fold increase vs. vehicle | [3] |

| Gene Expression (CYP19A1) | Human Granulosa-Lutein Cells (400 nM this compound) | 4-fold increase vs. vehicle | [3] |

| In Vivo Efficacy | Immature Rat Model (Follicular Development) | Minimal effective dose of 5 mg/kg | [2][4] |

Core Signaling Pathways

This compound, as an allosteric agonist of the FSHR, is understood to modulate the downstream signaling cascades typically associated with FSHR activation. The following diagrams illustrate these key pathways.

References

An In-depth Technical Guide to TOP5300: A Novel FSHR Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TOP5300, an orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided.

Chemical Structure and Physicochemical Properties

This compound, also known as TOP05300, is a novel compound identified for its potent and selective agonistic activity at the FSHR. Its chemical identity and core physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1848981-48-5 | [1] |

| Molecular Formula | C₂₈H₂₉Cl₂N₅O₄ | [2] |

| Molecular Weight | 570.47 g/mol | [1][2] |

| SMILES | O=C(N(C(C)(C)C)C)C1=NN(C2=C1COC3=C2C=C(C4=CN(CCO)N=C4)C(OC)=C3)C5=CC(Cl)=CC(Cl)=C5 | [3][4] |

Biological Activity and Mechanism of Action

This compound is an orally active allosteric agonist of the follicle-stimulating hormone receptor (FSHR) with mixed activity on the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR). Its mechanism of action involves binding to an allosteric site on the FSHR, distinct from the binding site of the endogenous ligand FSH. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP pathway. This signaling cascade ultimately stimulates steroidogenesis, including estradiol production in granulosa cells and testosterone production in Leydig cells.

Preclinical studies have demonstrated that this compound can effectively mimic the biological activity of recombinant human FSH (rec-hFSH), promoting follicular development and superovulation in animal models. Notably, this compound has shown a more robust stimulation of estradiol production in granulosa-lutein cells from women with Polycystic Ovary Syndrome (PCOS) compared to rec-hFSH.

In Vitro Activity

The in vitro potency and efficacy of this compound have been characterized in various cell-based assays.

| Assay | Cell Type | Parameter | Value |

| FSHR Activation | Human Granulosa Cells | Estradiol Production EC₅₀ | 474 nM |

| LH/CGR Activity | Rat Primary Leydig Cells | Testosterone Production | Stimulated |

| FSHR Binding | CHO cells expressing FSHR | Allosteric Agonist Activity | Confirmed |

In Vivo Activity & Pharmacokinetics

In vivo studies in rats and mice have confirmed the oral bioavailability and efficacy of this compound in promoting folliculogenesis.

| Species | Dose (mg/kg) | AUCinf_obs (ng·h/mL) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | F (%) |

| Rat | 10 | 2655 | 5.1 | 237 | 20 |

| Mouse | 5 | 5533 | 2.5 | 1133 | 22 |

| Dog | 10 | 8719 | 391 | 32 |

Data sourced from MedchemExpress[3][4]

Signaling Pathway

This compound, as an allosteric agonist of the FSHR, activates downstream signaling cascades that are crucial for steroidogenesis. The primary pathway involves the activation of Gαs, leading to an increase in intracellular cAMP.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

General Experimental Workflow

The characterization of this compound typically follows a multi-stage process from in vitro screening to in vivo efficacy studies.

cAMP Production Assay in CHO-FSHR Cells

This protocol details the measurement of intracellular cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing the human FSH receptor.

-

Cell Culture:

-

Culture CHO-FSHR cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells into 96-well plates at a density of 50,000 cells/well and allow to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound or a reference agonist (e.g., rec-hFSH) to the wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).

-

Generate dose-response curves and calculate EC₅₀ values using non-linear regression analysis.

-

Estradiol Production in Primary Granulosa Cells

This protocol describes the isolation and culture of primary granulosa cells to measure estradiol production in response to this compound.

-

Granulosa Cell Isolation:

-

Aspirate granulosa cells from ovarian follicles (e.g., from human patients undergoing IVF or from animal models) using a sterile syringe.

-

Centrifuge the follicular fluid to pellet the cells.

-

Wash the cell pellet with culture medium (e.g., DMEM/F-12) to remove red blood cells and follicular fluid.

-

Determine cell viability using trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Seed viable granulosa cells in 24-well plates at a density of approximately 0.5 x 10⁶ cells/well in DMEM/F-12 supplemented with 10% FBS and antibiotics.

-

Culture the cells for 24-48 hours to allow for attachment and recovery.

-

Replace the medium with serum-free medium containing a testosterone precursor (e.g., androstenedione) and varying concentrations of this compound or rec-hFSH.

-

Incubate for 24-48 hours.

-

-

Estradiol Measurement:

-

Collect the culture supernatant.

-

Measure the concentration of estradiol in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Normalize estradiol production to the number of cells or total protein content.

-

Gene Expression Analysis by qPCR

This protocol outlines the quantification of StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase) mRNA expression in granulosa cells.

-

RNA Isolation:

-

After treatment with this compound, wash the granulosa cells with PBS.

-

Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for StAR, CYP19A1, and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based master mix.

-

Perform the qPCR reaction using a real-time PCR cycler with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a vehicle-treated control group.

-

Conclusion

This compound represents a promising orally bioavailable small molecule agonist of the FSH receptor. Its ability to stimulate folliculogenesis and steroidogenesis in preclinical models, coupled with a potentially favorable profile in certain patient populations such as those with PCOS, warrants further investigation for its potential application in infertility treatments. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of reproductive endocrinology and pharmacology.

References

The Role of TOP5300 in Folliculogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folliculogenesis, the process of ovarian follicle maturation, is a cornerstone of female fertility, culminating in the release of a mature oocyte for fertilization. This intricate process is predominantly regulated by the follicle-stimulating hormone (FSH), which acts on its receptor (FSHR) on granulosa cells.[1][2] Conventional infertility treatments often involve injectable recombinant human FSH (rh-FSH) to stimulate follicular development.[3][4] TOP5300 has emerged as a novel, orally active, small-molecule allosteric agonist of the FSHR, presenting a promising alternative for ovulation induction.[5][6] This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its mechanism of action, its role in folliculogenesis, and a comparative analysis of its effects in different patient populations.

Mechanism of Action

This compound functions as an allosteric agonist of the FSH receptor (FSHR), a G protein-coupled receptor.[5][7] Unlike the native ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding modulates the receptor's conformation, leading to the activation of downstream signaling pathways that mimic the effects of FSH.[6] The classical FSHR signaling pathway involves the activation of the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Preclinical studies indicate that this compound effectively activates this pathway, stimulating steroidogenesis and follicular development.[6] Notably, the action of this compound does not appear to depend on changes in the localization of the FSHR on the plasma membrane.[7][8]

Preclinical Efficacy in Folliculogenesis: In Vivo Data

Studies in immature rat models have demonstrated the in vivo efficacy of this compound in stimulating follicular development.

Quantitative Data Summary: Immature Rat Model

| Treatment Group | Oocyte Count (Mean ± SEM) | Serum Estradiol (pg/mL) (Mean ± SEM) |

| 0.29 IU FSH | ~12 | ~25 |

| This compound (3 mg/kg) + 0.29 IU FSH | ~28 | ~60 |

| This compound (10 mg/kg) + 0.29 IU FSH | ~30 | ~75 |

| *p < 0.05 vs. 0.29 IU FSH alone. Data extrapolated from graphical representations in the cited literature.[8] |

Comparative Efficacy in Human Granulosa Cells: In Vitro Data

The differential effects of this compound have been investigated in primary human granulosa-lutein cells (GLCs) from patients with normal ovarian reserve (NOR), advanced reproductive age (ARA), and polycystic ovary syndrome (PCOS).[7]

Quantitative Data Summary: Human Granulosa-Lutein Cells

| Patient Group | Treatment | Estradiol Production | StAR & CYP19A1 mRNA Expression |

| NOR | rh-FSH | Potent stimulation | ~3-fold increase (p=0.007) |

| This compound | Consistent stimulation | ~5-fold increase (p<0.0001) | |

| ARA | rh-FSH | Ineffective | ~3-fold increase (p=0.007) |

| This compound | Consistent stimulation | ~5-fold increase (p<0.0001) | |

| PCOS | rh-FSH | Ineffective (p=0.765) | No significant effect |

| This compound | More robust increase than rh-FSH [6] | ~6-fold increase (p=0.0412) | |

| Data is a summary of findings from referenced publications.[6][7] |

These findings suggest that this compound may be particularly effective in PCOS patients, a population that can be challenging to treat with conventional gonadotropin therapy.[7][9]

Detailed Experimental Protocols

Immature Rat Model of Follicular Development

-

Animal Model : Immature female rats are utilized to assess the stimulation of follicular development.

-

Treatment Administration : Animals receive daily oral doses of this compound, with or without a low dose of rh-FSH administered via injection.

-

Superovulation Induction : Following the treatment period, a dose of human chorionic gonadotropin (hCG) is administered to induce ovulation.

-

Sample Collection : Oocytes are collected from the oviducts for counting. Blood samples are collected for the measurement of serum estradiol levels.

-

Analysis : Oocyte counts and serum estradiol levels are compared between treatment groups.

Primary Human Granulosa-Lutein Cell (GLC) Culture and Analysis

-

Patient Recruitment and Sample Collection :

-

Granulosa-Lutein Cell Isolation and Culture :

-

Granulosa cells are isolated from follicular fluid, often using density gradient centrifugation (e.g., with Ficoll or Percoll) to separate them from red blood cells.[4][10]

-

Isolated cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[5]

-

Culture medium is typically DMEM/F12 supplemented with fetal bovine serum (FBS) and antibiotics.[2][11]

-

-

Cell Treatment :

-

After the recovery period, cells are treated with varying concentrations of rh-FSH or this compound.[7]

-

-

Estradiol Measurement (ELISA) :

-

Cell culture media is collected after treatment.

-

Estradiol concentrations in the media are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Gene Expression Analysis (qPCR) :

-

RNA Extraction : Total RNA is extracted from the treated granulosa cells using a commercial kit.

-

cDNA Synthesis : The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[12]

-

Real-Time qPCR : Quantitative real-time PCR is performed using SYBR Green or TaqMan chemistry with specific primers for StAR, CYP19A1, and a housekeeping gene for normalization.[12][13]

-

Data Analysis : Relative gene expression is calculated using the delta-delta Ct method.

-

-

FSH Receptor (FSHR) Localization (Immunofluorescence) :

-

Cell Fixation and Permeabilization : Cultured cells on coverslips are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Blocking : Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation : Cells are incubated with a primary antibody specific to the FSHR.[3][14]

-

Secondary Antibody Incubation : A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Counterstaining and Mounting : Nuclei are stained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging : Images are captured using a fluorescence or confocal microscope to visualize the localization of the FSHR.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of reproductive medicine, offering the potential for an oral, patient-friendly alternative to injectable gonadotropins for ovulation induction. Preclinical data strongly support its efficacy in stimulating folliculogenesis, with a particularly promising profile in PCOS patients. The distinct cellular responses elicited by this compound compared to rh-FSH in different patient populations highlight the potential for personalized infertility treatments. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various infertility etiologies and to confirm these promising preclinical findings in a broader patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized Primary Culture and Subculture of Granulosa Cells - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ONTARIO, CANADA: A simplified method for preparing IVF granulosa cells for culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. sinobiological.com [sinobiological.com]

- 14. Frontiers | Inadequate detection of the FSHR complicates future research on extragonadal FSHR localization [frontiersin.org]

in vitro studies of TOP5300 on granulosa cells

An In-Depth Technical Guide on the In Vitro Effects of TOP5300 on Granulosa Cells

Introduction

This compound is a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH) for fertility treatments, this compound has demonstrated significant biological activity in preclinical in vitro studies on granulosa cells.[2][3][4] This document provides a comprehensive technical overview of its mechanism of action, effects on steroidogenesis, and the experimental protocols used in its evaluation. Notably, this compound exhibits mixed allosteric agonist activity for the FSH receptor and the Luteinizing Hormone Receptor (LHR).[2][3][4]

Mechanism of Action: FSHR Signaling Pathway

This compound functions as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR) crucial for follicular development and steroidogenesis in ovarian granulosa cells. Its binding to a site distinct from the orthosteric site (where FSH binds) initiates a conformational change that activates the receptor. This activation triggers a downstream signaling cascade, primarily through the Gs alpha subunit, leading to increased synthesis of key steroidogenic enzymes and hormones.

Caption: Signaling pathway of this compound in granulosa cells.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified in studies using both rat and human granulosa cells. The compound consistently stimulates estradiol production, often with greater efficacy than recombinant FSH, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[1][2]

Table 1: Comparative Efficacy of this compound vs. rec-hFSH on Estradiol Production in Human Granulosa-Lutein Cells

| Cell Source | Compound | Maximal Estradiol (E2) Response | Reference |

| Pooled Human Granulosa Cells (IVF Patients) | This compound | 7-fold greater maximal E2 response than rec-hFSH | [3][4] |

| Granulosa-Lutein Cells (PCOS Patients) | This compound | More robust increase in E2 production compared to rec-hFSH | [2] |

Table 2: Steroidogenic Response to this compound in Human Granulosa-Lutein (GL) Cells from Different Patient Populations

| Patient Group | Treatment | Estradiol (E2) Production | StAR & CYP19A1 mRNA Expression | Reference |

| Normal Ovarian Responders (NOR) | This compound | Consistently stimulated | Lower than in PCOS cells | [1] |

| rec-hFSH | More potent than this compound | - | [1] | |

| Age-Related Asynchrony (ARA) | This compound | Consistently stimulated | Lower than in PCOS cells | [1] |

| rec-hFSH | Ineffective | - | [1] | |

| Polycystic Ovary Syndrome (PCOS) | This compound | Consistently stimulated | Higher expression compared to NOR and ARA patient cells | [1] |

| rec-hFSH | Ineffective | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections outline the key experimental procedures used in the in vitro evaluation of this compound.

Human Granulosa Cell Isolation and Culture

The primary cells used were human granulosa-lutein (GL) cells sourced from consenting patients undergoing in vitro fertilization (IVF).[1][5]

Caption: Experimental workflow for in vitro granulosa cell studies.

-

Cell Source: Granulosa-lutein cells were obtained from patients diagnosed with infertility, including Normal Ovarian Responders (NOR), Age-Related Asynchrony (ARA), and PCOS.[1]

-

Processing: Cells were isolated from follicular fluid immediately following oocyte retrieval.[5]

-

Culture Conditions: The isolated cells were cultured for one week to restore their responsiveness to gonadotropins before being challenged with test compounds.[4][5]

Steroidogenesis and Gene Expression Assays

-

Estradiol (E2) Production Measurement:

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]

-

Procedure: After treatment with this compound, rec-hFSH, or vehicle, the cell culture medium was collected and assayed to quantify the concentration of secreted estradiol.

-

-

Steroidogenic Gene Expression Analysis:

-

Method: Quantitative Polymerase Chain Reaction (qPCR).[1]

-

Target Genes: mRNA levels of key steroidogenic pathway genes, StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase), were measured.[1]

-

Procedure: RNA was extracted from treated cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers in a qPCR reaction to determine relative expression levels.

-

Receptor Localization Assay

-

FSHR Membrane Localization:

-

Method: Immunofluorescence.[1]

-

Procedure: Treated cells were fixed and stained with antibodies specific to the FSH receptor to visualize its localization. This was performed to determine if the differential responses to this compound and rec-hFSH were due to changes in receptor presence at the cell membrane. The study found that FSHR localization was not a limiting factor for either compound's activity.[1]

-

Conclusion

In vitro studies on granulosa cells demonstrate that this compound is a potent oral FSHR agonist. It effectively stimulates the expression of key steroidogenic genes (StAR, CYP19A1) and subsequent estradiol production.[1] Its consistent efficacy across granulosa cells from diverse patient populations, especially in cases where rec-hFSH is ineffective (PCOS and ARA), highlights its potential as a novel and more convenient therapeutic option for ovarian stimulation in fertility treatments.[1]

References

- 1. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

TOP5300: A Novel Allosteric Agonist and its Impact on Estradiol Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TOP5300, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). We delve into its mechanism of action and its significant effects on estradiol production, particularly within human granulosa cells. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's preclinical data.

Introduction

This compound is a preclinical, orally bioavailable allosteric agonist of the FSHR.[1] Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, in this case, Follicle-Stimulating Hormone (FSH). This binding can modulate the receptor's response to the natural ligand. This compound has been shown to act as a full agonist, capable of activating the FSHR and stimulating downstream signaling pathways that lead to steroidogenesis, even in the absence of FSH.[2][3] Of particular interest is its differential impact on granulosa cells from various patient populations, suggesting a potential for targeted therapeutic applications in reproductive medicine.

Mechanism of Action: FSHR Signaling

The FSHR is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of granulosa cells in the ovary.[4][5] Canonical activation of the FSHR by FSH initiates a signaling cascade that is crucial for follicular development and the production of estradiol.[4][6] this compound, as an allosteric agonist, modulates this pathway.

The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets.[4][6][8] Key among these are transcription factors such as cAMP response element-binding protein (CREB), which drive the expression of genes essential for steroidogenesis.

Two critical enzymes in the estradiol synthesis pathway that are upregulated by FSHR signaling are Steroidogenic Acute Regulatory Protein (StAR) and Aromatase (encoded by the CYP19A1 gene). StAR facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. Aromatase is responsible for the final step in estradiol synthesis, the conversion of androgens to estrogens.[4]

Beyond the canonical Gαs/cAMP/PKA pathway, FSHR activation can also lead to the activation of other signaling cascades, including the ERK/MAPK and PI3K/Akt pathways, which are involved in granulosa cell proliferation and differentiation.[4][5][6]

References

- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A: Full Paper PDF & Summary | Bohrium [bohrium.com]

Preclinical Profile of TOP5300: An In-depth Technical Review of a Novel FSHR Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TOP5300, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The following sections detail the efficacy and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Efficacy Data

The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as a modulator of the FSHR signaling pathway.

In Vitro Efficacy

This compound has been shown to be a potent and selective agonist of the FSH receptor. In vitro studies using Chinese hamster ovary (CHO) cells transfected with individual glycoprotein receptors have demonstrated that this compound is a full agonist on the FSH receptor, stimulating estradiol production.[1] It exhibits mixed FSHR allosteric agonist and Luteinizing Hormone Receptor (LHR) activity.[1][2][3]

In studies with cultured rat granulosa cells, this compound stimulated a concentration-dependent increase in estradiol production, both in the absence and presence of a low concentration of recombinant human FSH (rec-hFSH).[1] Furthermore, in human granulosa-lutein cells obtained from patients undergoing controlled ovarian stimulation, this compound stimulated a significantly greater maximal estradiol response compared to rec-hFSH.[1][2][3] Specifically, this compound stimulated a 7-fold greater maximal estradiol response than rec-hFSH.[1]

| Cell Type | Endpoint Measured | This compound Activity | Reference |

| CHO cells (transfected with FSHR) | cAMP Production | Full agonist | [1] |

| Rat Granulosa Cells | Estradiol Production | Concentration-dependent increase | [1] |

| Human Granulosa-Lutein Cells | Estradiol Production | 7-fold greater maximal response than rec-hFSH | [1] |

| Rat Primary Leydig Cells | Testosterone Production | Concentration-dependent increase | [1][2][3] |

In Vivo Efficacy

In vivo studies in immature female rats have demonstrated that oral administration of this compound stimulates follicular development to a similar extent as recombinant FSH.[1][2][3] In a superovulation model in rats, this compound led to folliculogenesis and superovulation.[1][2][3]

In mice, this compound, in the presence of a low dose of FSH, resulted in a similar number of ovulated oocytes that could be fertilized and develop into hatched blastocysts when compared to treatment with pregnant mare serum gonadotropin or a high dose of rec-hFSH.[2]

| Animal Model | Study Type | Key Findings | Reference |

| Immature Rat | Follicular Development | Stimulated follicular development to the same efficacy as recombinant FSH. | [1][2][3] |

| Rat | Superovulation | Induced folliculogenesis and superovulation. | [1][2][3] |

| Mouse | Oocyte Development | Similar number of viable oocytes, fertilization rate, and hatched blastocyst rate compared to standard treatments. | [2] |

Safety and Pharmacokinetic Profile

Preclinical safety and pharmacokinetic (ADME/PK) evaluations of this compound have indicated a favorable profile.

Safety Pharmacology

Standard in vitro safety assays showed that this compound was inactive in the hERG assay, which assesses the potential for cardiac potassium ion channel blockade.[4] It was also negative in chromosomal genotoxicity (Ames) and mammalian cell mutagenicity (micronucleus test) assays.[4]

Toxicology

Fourteen-day toxicological studies were conducted in both rats and dogs.[2] In these studies, this compound demonstrated a lack of toxicity.[1][2][3] Importantly, no appreciable activity on thyroid hormones was observed in either species.[2]

| Parameter | Result | Reference |

| hERG Assay | Inactive | [4] |

| Ames Assay | Negative for mutagenicity | [4] |

| Micronucleus Test | Negative for mutagenicity | [4] |

| 14-Day Rat Toxicology | No appreciable toxicity observed | [2] |

| 14-Day Dog Toxicology | No appreciable toxicity observed | [2] |

| Thyroid Hormone Activity | No appreciable activity | [2] |

Pharmacokinetics

The ADME/PK profile of this compound was reported as favorable, though specific quantitative parameters are not detailed in the available public literature.[2]

Experimental Protocols

In Vitro cAMP Assay in Transfected CHO Cells

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human Follicle-Stimulating Hormone Receptor (FSHR), Luteinizing Hormone/Chorionic Gonadotropin Receptor (LH/CGR), or Thyroid-Stimulating Hormone Receptor (TSHR).

-

Assay Principle: Measurement of intracellular cyclic adenosine monophosphate (cAMP) production upon receptor activation.

-

Procedure:

-

Cells were seeded in 96-well plates and cultured to confluence.

-

The culture medium was replaced with serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells were incubated with varying concentrations of this compound or a reference agonist (e.g., rec-hFSH).

-

Following incubation, cells were lysed, and the intracellular cAMP concentration was determined using a competitive immunoassay kit.

-

Data were normalized to the maximum response induced by the reference agonist.

-

In Vivo Follicular Development Study in Immature Rats

-

Animal Model: Immature female Sprague-Dawley rats.

-

Objective: To assess the ability of orally administered this compound to stimulate follicular development.

-

Procedure:

-

Animals were acclimatized for a minimum of 3 days prior to the study.

-

This compound was formulated in a suitable vehicle and administered orally (p.o.) once daily for a specified number of days.

-

A control group received the vehicle only, and a positive control group received subcutaneous (s.c.) injections of recombinant FSH.

-

At the end of the treatment period, animals were euthanized, and ovaries were collected.

-

Ovaries were weighed, and follicular development was assessed histologically by counting the number of follicles at different developmental stages (e.g., preantral, antral, preovulatory).

-

Signaling Pathways and Experimental Workflows

FSH Receptor Signaling Pathway

The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR). Upon binding of its ligand (FSH or an agonist like this compound), the receptor undergoes a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This initiates a downstream signaling cascade primarily through the adenylyl cyclase/cAMP/PKA pathway, which in turn modulates gene expression and cellular processes involved in folliculogenesis and steroidogenesis.

Caption: FSHR signaling cascade initiated by this compound.

Preclinical Efficacy Evaluation Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

References

- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]

TOP5300: A Potential Oral Alternative to Recombinant Human Follicle-Stimulating Hormone (rh-FSH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of infertility treatment has been dominated by injectable gonadotropins, among which recombinant human follicle-stimulating hormone (rh-FSH) is a cornerstone for controlled ovarian stimulation (COS) in assisted reproductive technologies (ART). However, the need for daily injections presents a significant burden for patients. The development of an orally active small-molecule FSH receptor (FSHR) agonist, TOP5300, offers a promising and more convenient alternative. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an orally bioavailable, small-molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR), a G-protein coupled receptor (GPCR).[1][2][3] Unlike rh-FSH, which binds to the orthosteric site of the receptor, this compound binds to an allosteric site, inducing a conformational change that activates the receptor. This activation mimics the biological effects of endogenous FSH and rh-FSH, leading to the stimulation of follicular development.[2][3] Preclinical studies have revealed that this compound possesses mixed FSHR and luteinizing hormone receptor (LHR) agonist activity.[2][3][4] The activation of the FSHR by this compound initiates downstream signaling cascades, including the production of cyclic AMP (cAMP), which in turn stimulates steroidogenesis, leading to the production of estradiol.[2][3]

Signaling Pathway of FSH Receptor Activation

Caption: Simplified signaling pathway of FSH receptor activation by this compound or rh-FSH.

Quantitative Data Summary

Preclinical studies have provided valuable quantitative data on the efficacy of this compound in comparison to rh-FSH. These findings are summarized in the tables below.

In Vitro Efficacy in Human Granulosa-Lutein Cells

| Patient Group | Treatment | Outcome Measure | Result | Reference |

| Polycystic Ovary Syndrome (PCOS) | This compound | Estradiol Production | Stimulated greater estradiol production than rh-FSH | [1] |

| PCOS | rh-FSH | StAR and CYP19A1 Expression | Unable to stimulate expression | [5] |

| All Patients (NOR, ARA, PCOS) | This compound | StAR and CYP19A1 Expression | Stimulated greater expression than rh-FSH | [5] |

| Pooled Human Granulosa Cells | This compound | Maximal Estradiol Response | 7-fold greater than rh-FSH | [2][3] |

NOR: Normo-ovulatory, ARA: Average Response to Androgens

In Vitro Potency and Selectivity in Cell Lines

| Cell Line | Receptor Transfected | Treatment | Outcome Measure | Result | Reference |

| CHO | FSHR, LH/CGR, TSHR | This compound | cAMP Production | Mixed FSHR allosteric agonist and LHR-AA activity | [2][3] |

| CHO | FSHR, LH/CGR, TSHR | TOP5668 | cAMP Production | Solely FSHR allosteric agonist activity | [2][3] |

| Pooled Human Granulosa Cells | Endogenous | TOP5668 | Potency | 10-fold more potent than this compound | [2][3] |

CHO: Chinese Hamster Ovary, LH/CGR: Luteinizing Hormone/Choriogonadotropin Receptor, TSHR: Thyroid Stimulating Hormone Receptor, LHR-AA: Luteinizing Hormone Receptor Agonist Activity

In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Immature Rat | This compound | Follicular Development | Same efficacy as rh-FSH | [2][3] |

| Immature Rat | TOP5668 | Follicular Development | Same efficacy as rh-FSH | [2][3] |

| Mice | This compound (with low dose FSH) | Oocyte Number, Fertilization Rate, Hatched Blastocysts | No difference compared to rh-FSH | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Human Granulosa-Lutein Cell Culture and Treatment

Objective: To assess the effect of this compound on steroidogenesis and gene expression in human granulosa-lutein cells.

Protocol:

-

Cell Isolation: Primary granulosa-lutein cells were obtained from patients undergoing in vitro fertilization (IVF).[6]

-

Cell Culture: Cells were cultured in a suitable medium, likely supplemented with serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

-

Treatment: Cultured cells were treated with vehicle control, rh-FSH, or this compound at various concentrations.[6]

-

Incubation: Cells were incubated for a specified period to allow for treatment effects on gene expression and steroid production.

-

Supernatant and Cell Lysate Collection: After incubation, the cell culture supernatant was collected for hormone analysis, and the cells were lysed for RNA or protein extraction.

Estradiol Measurement

Objective: To quantify estradiol production by granulosa-lutein cells.

Protocol:

-

Sample: Cell culture supernatant collected from the granulosa-lutein cell experiment.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).[6]

-

Procedure: The ELISA was performed according to the manufacturer's instructions. This typically involves the binding of estradiol in the sample to a specific antibody, followed by a colorimetric reaction that is proportional to the amount of estradiol present.

-

Quantification: The concentration of estradiol was determined by comparing the absorbance of the samples to a standard curve.

Gene Expression Analysis

Objective: To measure the expression of steroidogenic genes (e.g., StAR, CYP19A1).

Protocol:

-

RNA Extraction: Total RNA was extracted from the lysed granulosa-lutein cells using a standard RNA isolation kit.

-

Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative Polymerase Chain Reaction (qPCR): The relative expression of target genes was quantified using qPCR with specific primers for StAR, CYP19A1 (aromatase), and a housekeeping gene for normalization.[6]

-

Data Analysis: The change in gene expression in response to treatment was calculated relative to the vehicle control group.

Experimental Workflow for In Vitro Human Granulosa Cell Studies

Caption: Workflow for comparing the effects of this compound and rh-FSH on human granulosa cells.

Future Perspectives

The development of this compound represents a significant advancement in the field of reproductive medicine. Its oral route of administration offers a more patient-friendly alternative to injectable rh-FSH, potentially improving treatment adherence and overall patient experience.[2][3] The preclinical data, particularly the enhanced efficacy in granulosa cells from PCOS patients, suggests that this compound could address unmet needs in specific patient populations.[1] Further clinical trials are necessary to establish the safety and efficacy of this compound in humans. The favorable pharmacokinetic and safety profiles observed in preclinical studies provide a strong rationale for its continued development.[2][3] The translation of these promising preclinical findings into clinical practice could revolutionize current infertility treatment paradigms.

References

- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Molecular Targets in Ovarian Cancer

Disclaimer: No specific information was found for a compound designated "TOP5300" in the context of ovarian cancer within publicly available scientific literature. This guide therefore provides a comprehensive overview of well-established molecular targets in ovarian cancer, focusing on the mechanisms of action and preclinical/clinical data for their respective inhibitors.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It details the core molecular targets in ovarian cancer, presents quantitative data for specific inhibitors, outlines key experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.

Introduction to Molecular Targeting in Ovarian Cancer

Ovarian cancer is a heterogeneous disease characterized by distinct molecular alterations that drive tumorigenesis and therapeutic resistance. The identification of these molecular drivers has led to the development of targeted therapies aimed at specific signaling pathways and cellular processes. This guide focuses on three critical targets: Poly (ADP-ribose) polymerase (PARP), Mitogen-activated protein kinase kinase (MEK), and Phosphatidylinositol 3-kinase (PI3K).

Target: Poly (ADP-ribose) Polymerase (PARP)

Role of PARP in Ovarian Cancer

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In ovarian cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.[1][2][3]

Featured Inhibitor: Olaparib

Olaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3. Its mechanism of action is twofold: it competitively inhibits the binding of NAD+ to the PARP enzymes, preventing their catalytic activity, and it traps PARP enzymes on the DNA at the site of damage.[2][4][5] This trapping of PARP-DNA complexes is highly cytotoxic, as it obstructs DNA replication and leads to the formation of DSBs.[4][5]

Quantitative Data

Table 1: In Vitro Efficacy of Olaparib in Ovarian Cancer Cell Lines

| Cell Line | BRCA2 Status | IC50 (µM) | Reference |

| PEO1 | Mutant | 25.0 | [6] |

| PEO1-OR (Olaparib-Resistant) | Mutant | 82.1 | [6] |

| PEO4 | Wild-Type | >100 (inferred) | [7] |

Table 2: Clinical Efficacy of Olaparib in Recurrent Ovarian Cancer (Study 19)

| Patient Group | Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Reference |

| Overall Population | Olaparib | 8.4 months | 0.35 | [2][3] |

| Overall Population | Placebo | 4.8 months | [2][3] | |

| BRCA-mutated | Olaparib | 11.2 months | Not specified | [2][3] |

| BRCA-mutated | Placebo | 4.3 months | [2][3] |

Experimental Protocols

The half-maximal inhibitory concentration (IC50) of olaparib in ovarian cancer cell lines is commonly determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Ovarian cancer cells (e.g., PEO1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of olaparib (e.g., 0.1–240 µM) for a specified duration (e.g., 5 days).[6]

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting a dose-response curve.[6]

To confirm the inhibition of PARP enzymatic activity, Western blotting can be used to detect the levels of poly(ADP-ribose) (PAR) polymers.

-

Cell Lysis: Ovarian cancer cells, either treated with olaparib or untreated, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal in olaparib-treated cells indicates inhibition of PARP activity.

Signaling Pathway Diagram

Target: Mitogen-Activated Protein Kinase Kinase (MEK)

Role of MEK in Ovarian Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In low-grade serous ovarian cancer (LGSOC), this pathway is frequently activated due to mutations in genes such as KRAS and BRAF.[9][10] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, acting downstream of RAF and upstream of ERK.

Featured Inhibitor: Selumetinib

Selumetinib is a selective, non-ATP competitive, small-molecule inhibitor of MEK1 and MEK2.[10] By inhibiting MEK, selumetinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and inhibiting tumor cell growth.[8]

Quantitative Data

Table 3: In Vitro Efficacy of MEK Inhibitors in LGSC Cell Lines

| Cell Line | Selumetinib IC50 (µM) | Trametinib IC50 (nM) | Reference |

| iOvCa241 | >10 | ~10 | [8] |

| VOA-1056 | ~5 | ~5 | [8] |

| iOvCa250 | >10 | ~1 | [8] |

| VOA-1312 | ~2 | ~1 | [8] |

Note: Data is estimated from graphical representations in the cited source. Trametinib is shown for comparison as a more potent MEK inhibitor in these cell lines.

Table 4: Clinical Efficacy of Selumetinib in Recurrent LGSOC

| Efficacy Endpoint | Result | Reference |

| Objective Response Rate | 15% (8 of 52 patients) | [9][11] |

| Stable Disease | 65% (34 of 52 patients) | [9][11] |

| Median Progression-Free Survival | 11.0 months | [10][12] |

Experimental Protocols

To measure the on-target efficacy of MEK inhibitors, the phosphorylation status of the downstream effector ERK1/2 can be analyzed using cIEF, a high-resolution protein separation technique.

-

Cell Treatment and Lysis: LGSC cell lines are treated with various concentrations of selumetinib. After treatment, cells are lysed.

-

Protein Quantification: Protein concentration in the lysates is determined.

-

Sample Preparation: Lysates are mixed with a cIEF master mix containing ampholytes, pI markers, and a denaturant.

-

Capillary Electrophoresis: The samples are loaded into a capillary electrophoresis system. Proteins migrate through the capillary under an electric field until they reach their isoelectric point (pI).

-

Immunodetection: The separated proteins are immobilized on the capillary wall by UV crosslinking. The capillary is then incubated with a primary antibody against total ERK1/2 or phosphorylated ERK1/2 (p-ERK1/2), followed by an HRP-conjugated secondary antibody and a chemiluminescent substrate.

-

Data Analysis: The signal is detected and quantified. A reduction in the p-ERK1/2 to total ERK1/2 ratio indicates effective MEK inhibition.

Experimental Workflow and Signaling Pathway Diagrams

Target: Phosphatidylinositol 3-kinase (PI3K)

Role of PI3K in Ovarian Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[13] This pathway is frequently dysregulated in various subtypes of ovarian cancer through mechanisms such as mutations in PIK3CA (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[14] Aberrant activation of this pathway contributes to cancer cell proliferation, survival, and resistance to chemotherapy.[14][15]

Featured Inhibitor: Copanlisib

Copanlisib is an intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[15][16][17] By inhibiting PI3K, copanlisib blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis.[15]

Quantitative Data

Table 5: In Vitro Efficacy of Copanlisib

| Target / Cell Line Type | IC50 (nM) | Reference |

| PI3Kα isoform | 0.5 | [16][18] |

| PI3Kδ isoform | 0.7 | [16][18] |

| PI3Kβ isoform | 3.7 | [16][18] |

| PI3Kγ isoform | 6.4 | [16][18] |

| Cell lines with PIK3CA mutations (mean) | 19 | [18] |

| Cell lines with wild-type PIK3CA (mean) | 774 | [18] |

Experimental Protocols

To assess the anti-tumor activity of PI3K inhibitors in a living system, a xenograft mouse model is often used.

-

Cell Implantation: Ovarian cancer cells (e.g., those with known PIK3CA mutations) are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., NOD-SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment and control (vehicle) groups. Copanlisib is administered, for example, intravenously on a specified schedule (e.g., weekly on days 1, 8, and 15 of a 28-day cycle).[18]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for levels of phosphorylated AKT (p-AKT) to confirm target engagement.[19]

-

Data Analysis: Tumor growth curves are plotted for each group to determine the efficacy of the treatment.

Signaling Pathway Diagram

References

- 1. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olaparib in the management of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Olaparib and advanced ovarian cancer: Summary of the past and looking into the future [frontiersin.org]

- 4. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]

- 5. Olaparib - NCI [dctd.cancer.gov]

- 6. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. onclive.com [onclive.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. Targeting the PI3K/AKT/mTOR pathway in ovarian cancer - Musa - Translational Cancer Research [tcr.amegroups.org]

- 14. oaepublish.com [oaepublish.com]

- 15. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Aliqopa (copanlisib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 18. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]

- 19. On-Target Pharmacodynamic Activity of the PI3K Inhibitor Copanlisib in Paired Biopsies from Patients with Malignant Lymphoma and Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TOP5300 in Primary Granulosa Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: TOP5300 is a novel, orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2] It presents a promising alternative to recombinant human FSH (rh-FSH) in reproductive research and potential therapeutic applications. These application notes provide detailed protocols for the culture of primary granulosa cells and the subsequent treatment with this compound to study its effects on steroidogenesis and gene expression.

I. Data Presentation

The following tables summarize the quantitative effects of this compound on primary human granulosa-lutein (GL) cells, comparing its activity to rh-FSH across different patient cohorts.

Table 1: Estradiol (E₂) Production in Primary Human Granulosa-Lutein Cells

| Patient Cohort | Treatment | Estradiol (E₂) Production | Fold Change vs. Vehicle | Reference |

| Normal Ovarian Reserve (NOR) | rh-FSH | More potent than this compound | Not specified | [1][2] |

| This compound | Consistently stimulated E₂ | Not specified | [1][2] | |

| Advanced Reproductive Age (ARA) | rh-FSH | Ineffective | Not specified | [1][2] |

| This compound | Stimulated E₂ production | 3 to 10-fold greater than rh-FSH | [2] | |

| Polycystic Ovary Syndrome (PCOS) | rh-FSH | Ineffective | Not specified | [1][2] |

| This compound | Stimulated E₂ production | 3 to 10-fold greater than rh-FSH | [2] |

Table 2: Steroidogenic Gene Expression in Primary Human Granulosa-Lutein Cells (Combined Patient Data)

| Gene | Treatment | Outcome | Fold Change | Reference |

| StAR (Steroidogenic Acute Regulatory Protein) | This compound | Significantly increased expression | 6-fold in PCOS | [2] |

| rh-FSH | No stimulation in PCOS cells | Not specified | [1][2] | |

| CYP19A1 (Aromatase) | This compound | Significantly increased expression | 6-fold in PCOS | [2] |

| rh-FSH | No stimulation in PCOS cells | Not specified | [1][2] |

II. Experimental Protocols

Protocol 1: Isolation and Culture of Primary Granulosa Cells

This protocol describes a common method for isolating granulosa cells from follicular fluid obtained from patients undergoing in vitro fertilization (IVF) procedures.[3][4][5] An alternative method for murine granulosa cell isolation is also described.[6][7]

Materials:

-

Follicular fluid from IVF patients or ovaries from 21-25 day old female mice.[3][6]

-

Culture Medium: DMEM/F-12 or α-MEM supplemented with 5-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 4% L-glutamine.[3][5][6][7]

-

Phosphate Buffered Saline (PBS)

-

Ficoll or Percoll density gradient medium.[4]

-

Sterile culture dishes/flasks.

Procedure for Human Granulosa Cells:

-

Collection: Collect follicular fluid during oocyte retrieval procedures.[4]

-

Separation: Layer the follicular fluid over a density gradient medium (e.g., Ficoll or Percoll) in a centrifuge tube.[4]

-

Centrifugation: Centrifuge at 850 x g for 10 minutes at 4°C. The granulosa cells will form a layer at the interface.[4]

-

Harvesting: Carefully aspirate the granulosa cell layer and transfer to a new tube.

-

Washing: Wash the cells by resuspending them in supplemented culture medium and centrifuging at 400 x g for 10 minutes at 10°C. Repeat this step once.[4]

-

Plating: Resuspend the final cell pellet in the complete culture medium and plate in appropriate culture dishes.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7] Allow cells to recover and regain responsiveness for approximately one week before initiating experiments.[8]

Procedure for Murine Granulosa Cells:

-

Ovary Collection: Euthanize 21-25 day old female mice and dissect the ovaries, placing them in a petri dish with wash buffer (PBS or α-MEM with 1% antibiotics).[6][7]

-

Cell Release: Puncture the follicles with a fine gauge needle to release granulosa cells into the medium.[6]

-

Enzymatic Digestion (Optional but recommended): Transfer the punctured ovaries and medium to a microtube. Add Collagenase IV and incubate for 20 minutes, pipetting intermittently.[6][7]

-

Neutralization: Add FBS to neutralize the collagenase activity.[6][7]

-

Plating: Transfer the released cells to a culture flask containing α-MEM with 15% FBS and 1% antibiotics.[6][7]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.[6][7]

Protocol 2: Treatment of Primary Granulosa Cells with this compound

Materials:

-

Cultured primary granulosa cells (from Protocol 1).

-

This compound (dissolved in a suitable vehicle, e.g., DMSO).

-

Recombinant human FSH (rh-FSH) as a positive control.

-

Vehicle control (e.g., DMSO).

-

Culture medium.

Procedure:

-

Cell Seeding: Once the primary granulosa cells are established in culture (after ~1 week), passage them if necessary and seed them into multi-well plates at a desired density.

-

Starvation (Optional): Depending on the experimental design, you may replace the growth medium with a low-serum or serum-free medium for a few hours before treatment to reduce basal signaling.

-

Treatment Preparation: Prepare working solutions of this compound, rh-FSH, and the vehicle control in the culture medium at the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the respective treatments (this compound, rh-FSH, or vehicle).

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to assess effects on steroidogenesis or for shorter periods to study signaling events.

-

Downstream Analysis: After incubation, collect the cell culture supernatant for hormone assays (e.g., ELISA for estradiol) and lyse the cells for RNA or protein extraction for gene expression analysis (e.g., qPCR) or Western blotting.

Protocol 3: Analysis of Steroidogenesis and Gene Expression

Estradiol (E₂) Measurement by ELISA:

-

Collect the cell culture supernatant from each treatment group.

-

Use a commercial Estradiol ELISA kit.

-

Follow the manufacturer's instructions to measure the concentration of E₂ in the supernatant.

-

Normalize the results to the total protein content or cell number in the corresponding wells.

Gene Expression Analysis by qPCR:

-

RNA Extraction: Extract total RNA from the cell lysates using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for targets such as StAR, CYP19A1, and a suitable housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

III. Visualizations: Diagrams and Workflows

References

- 1. Oral follicle-stimulating hormone receptor agonist affects granulosa cells differently than recombinant human FSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new isolation and culture method for granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimized Primary Culture and Subculture of Granulosa Cells - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]